

Molecular formula and weight of C.I. Reactive Blue 2.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to C.I. Reactive Blue 2

For researchers, scientists, and drug development professionals, C.I. **Reactive Blue 2** is a versatile tool with applications ranging from a dye in the textile industry to a valuable biochemical probe. This guide provides a comprehensive overview of its chemical properties, biological activity, and experimental applications, with a focus on its role as an enzyme and receptor antagonist.

Chemical and Physical Properties

C.I. **Reactive Blue 2**, also known by its synonyms Procion Blue HB and Cibacron Blue F3GA, is an anthraquinone-based reactive dye.[1][2] Its chemical identity is defined by the CAS number 12236-82-7.[1][3] The compound's properties can be described for both its free acid form and its more commonly used trisodium salt, which has greater solubility in water.

Property	Value (Free Acid)	Value (Trisodium Salt)
Molecular Formula	C29H20ClN7O11S3[2]	C29H17CIN7Na3O11S3[1][4]
Molecular Weight	774.16 g/mol [3][5]	840.11 g/mol [1]
Appearance	Dark blue powder[5]	Dark blue powder
Solubility	Soluble in H ₂ O[5]	Good solubility in water[1]
Storage Temperature	2-8°C[6]	2-8°C



Biological Activity and Mechanism of Action

The biological activity of C.I. **Reactive Blue 2** stems from its structural similarity to nucleotide-containing coenzymes such as ATP and NAD⁺.[7] This allows it to act as a competitive inhibitor for a variety of enzymes that possess nucleotide-binding sites.[7][8]

Enzyme Inhibition: C.I. **Reactive Blue 2** is a known inhibitor of various enzymes, including kinases and dehydrogenases.[7][9] For instance, it has been shown to be a potent noncompetitive inhibitor of a thylakoid protein kinase with a K_i of 6-8 μ M.[9] It also inhibits R46 β -lactamase with a K_i of 1.2 μ M.[10] Its ability to bind to the dinucleotide fold makes it a useful tool for studying the structure and function of these enzymes.[8]

Purinergic Receptor Antagonism: This compound is widely used as a purinergic antagonist, particularly for P2 receptors.[3][11] It has been shown to antagonize ATP-activated channels and can induce Ca²⁺ oscillations in cells, potentially through the activation of the PLC cascade. [3]

Protein Synthesis Inhibition: In some mammalian cell extracts, C.I. **Reactive Blue 2** has been identified as a potent inhibitor of protein synthesis.[2]

Experimental Protocols Protocol for Enzyme Inhibition Assay

This protocol provides a general methodology for assessing the inhibitory effect of C.I. **Reactive Blue 2** on a target enzyme that utilizes a nucleotide cofactor (e.g., ATP or NAD+).

- 1. Materials:
- Purified target enzyme
- Substrate for the enzyme
- Nucleotide cofactor (e.g., ATP, NAD+)
- C.I. **Reactive Blue 2** (stock solution prepared in an appropriate buffer, e.g., Tris-HCl)
- Assay buffer (specific to the enzyme being studied)



- 96-well microplate
- Microplate reader
- 2. Method: a. Prepare a series of dilutions of C.I. **Reactive Blue 2** in the assay buffer. The concentration range should span several orders of magnitude around the expected K_i or IC_{50} . b. To each well of the microplate, add the assay buffer, the substrate, and the appropriate concentration of C.I. **Reactive Blue 2**. c. Add the nucleotide cofactor to each well. d. To initiate the reaction, add the purified enzyme to each well. The final volume in each well should be consistent. e. Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time. f. Stop the reaction (if necessary, depending on the detection method). g. Measure the enzyme activity by monitoring the product formation or substrate depletion using a microplate reader at the appropriate wavelength. h. Run control reactions without the inhibitor to determine the maximal enzyme activity. i. Plot the enzyme activity as a function of the inhibitor concentration and fit the data to an appropriate model to determine the IC_{50} . j. To determine the mode of inhibition (e.g., competitive, noncompetitive), the experiment should be repeated with varying concentrations of the nucleotide cofactor.

Protocol for Affinity Chromatography

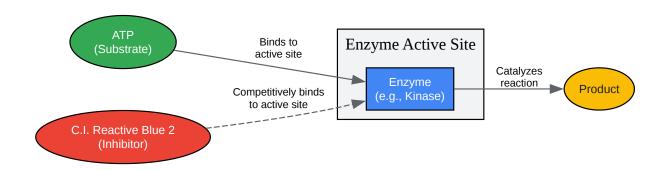
- C.I. **Reactive Blue 2** can be immobilized on a solid support (e.g., agarose) to create an affinity chromatography matrix for the purification of proteins with nucleotide-binding sites.[12][13]
- 1. Materials:
- Cibacron Blue F3GA-agarose column
- Crude protein extract containing the target protein
- Equilibration buffer
- · Wash buffer
- Elution buffer (containing a high concentration of salt, e.g., 0.5 M KCl, or the nucleotide cofactor)



- 2. Method: a. Equilibrate the Cibacron Blue F3GA-agarose column with the equilibration buffer.
- b. Load the crude protein extract onto the column. c. Wash the column extensively with the wash buffer to remove unbound proteins. d. Elute the bound protein using the elution buffer. The high salt concentration or the presence of the free nucleotide will disrupt the interaction between the target protein and the immobilized dye. e. Collect the fractions and analyze them for the presence of the target protein using methods such as SDS-PAGE or Western blotting.

Visualizations

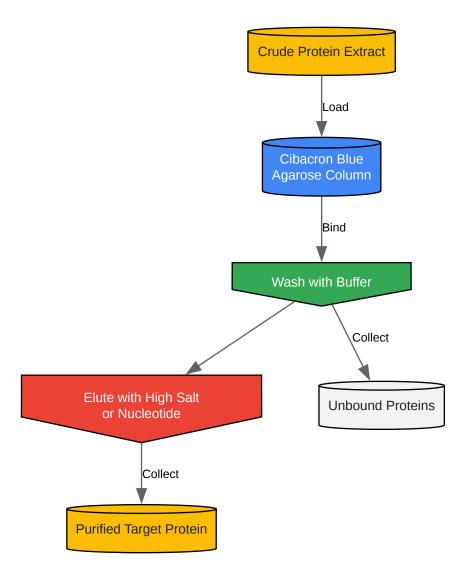
Below are diagrams illustrating the mechanism of action and a general experimental workflow for C.I. **Reactive Blue 2**.



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Caption: Competitive inhibition of an enzyme by C.I. Reactive Blue 2.





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Caption: Workflow for protein purification using C.I. Reactive Blue 2 affinity chromatography.

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- To cite this document: BenchChem. [Molecular formula and weight of C.I. Reactive Blue 2.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8082549#molecular-formula-and-weight-of-c-i-reactive-blue-2]

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